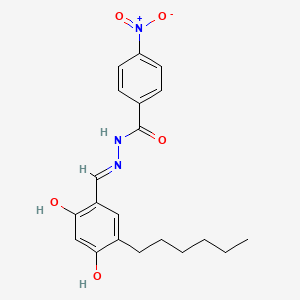![molecular formula C19H23N3O2 B3723814 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B3723814.png)
5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
説明
5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the peripheral benzodiazepine receptor (PBR), which is located in the mitochondrial membrane. This receptor is involved in the regulation of various cellular processes, including energy metabolism, apoptosis, and immune response. The compound has shown promising results in various scientific research applications, including neuroimaging, cancer therapy, and inflammation.
作用機序
The mechanism of action of 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is through its interaction with the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. The 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is involved in various cellular processes, including mitochondrial function, cholesterol transport, and apoptosis. The compound binds to the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, leading to the activation of various signaling pathways. This, in turn, leads to the regulation of various cellular processes.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In addition, the compound has been shown to modulate mitochondrial function, leading to an increase in ATP production.
実験室実験の利点と制限
One of the major advantages of 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is its high affinity and selectivity for the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This makes it an ideal candidate for imaging studies and targeted therapy. However, one of the limitations is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. One of the major directions is the development of more potent and selective ligands for the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This can lead to the development of more effective imaging agents and targeted therapies. In addition, the compound can be further studied for its potential applications in other scientific research fields, including neurodegenerative diseases and metabolic disorders. Finally, more studies can be conducted to better understand the mechanism of action of the compound and its effects on various cellular processes.
科学的研究の応用
The compound has been extensively studied for its potential applications in various scientific research fields. One of the major applications is in neuroimaging, where it has been used as a radioligand for the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. The compound has shown high affinity and selectivity for the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, making it an ideal candidate for imaging studies. It has been used to study various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
The compound has also shown promising results in cancer therapy. The 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is overexpressed in various cancer cells, and the compound has been shown to induce apoptosis in these cells. It has been used in preclinical studies for the treatment of breast cancer, lung cancer, and glioblastoma.
In addition, the compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
5,5-dimethyl-2-(morpholin-4-ylmethyl)-3,6-dihydrobenzo[h]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-19(2)11-13-5-3-4-6-14(13)17-16(19)18(23)21-15(20-17)12-22-7-9-24-10-8-22/h3-6H,7-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFMATUQEGFNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)CN4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3723735.png)

![ethyl 5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3723759.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-1-(4-ethylphenyl)ethanone](/img/structure/B3723760.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3723761.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3723766.png)
![ethyl [(4-hydroxy-6-methyl-5-phenoxy-2-pyrimidinyl)thio]acetate](/img/structure/B3723773.png)
![methyl 7-methyl-5-oxo-6-phenoxy-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3723779.png)
![N-(3-chlorophenyl)-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B3723787.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B3723791.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B3723793.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3723800.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B3723812.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3723827.png)